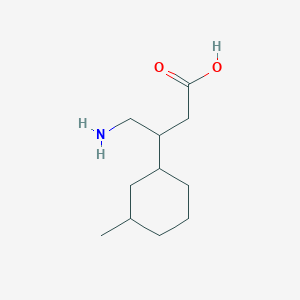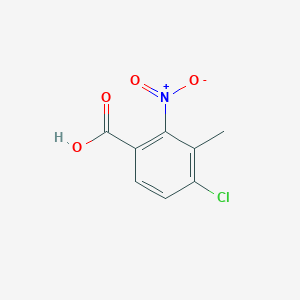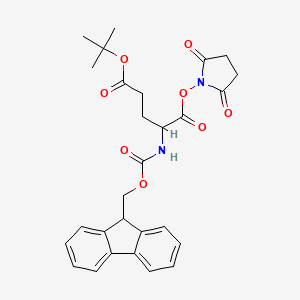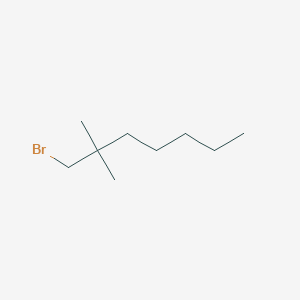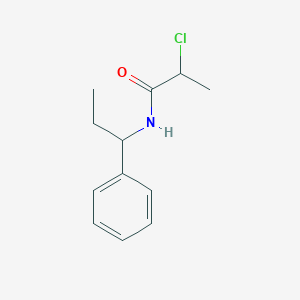
2-chloro-N-(1-phenylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenylpropyl)propanamide typically involves the reaction of 2-chloropropionyl chloride with 1-phenylpropylamine. The reaction is carried out in an organic solvent such as toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while reduction reactions typically produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-phenylpropyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not currently used as a drug.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-chloro-N-(1-phenylpropyl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and chemists.
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
2-chloro-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
CVKAIMPVGIFOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


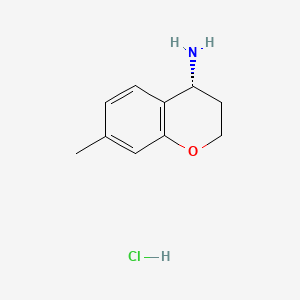
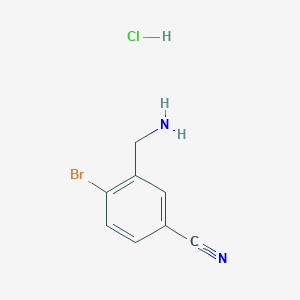
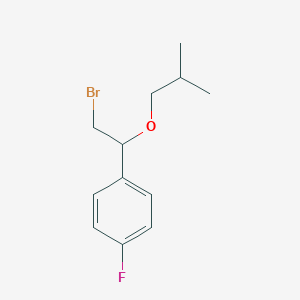
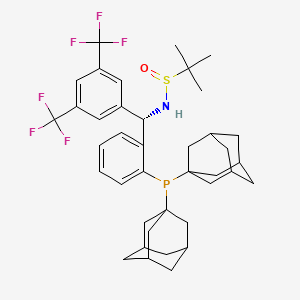
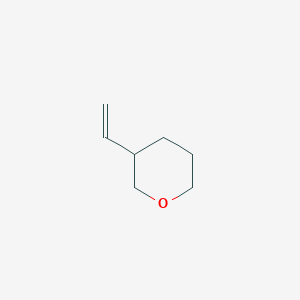


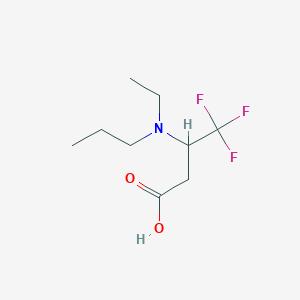
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
